molecular formula C16H14FNO B5878574 (2E)-N-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-enamide

(2E)-N-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-enamide

Cat. No.: B5878574
M. Wt: 255.29 g/mol
InChI Key: GFNYQIDGPCSBDD-IZZDOVSWSA-N
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Description

(2E)-N-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-enamide is an organic compound characterized by the presence of a fluorophenyl group and a methylphenyl group attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoroaniline and 4-methylbenzaldehyde.

    Condensation Reaction: The 4-fluoroaniline undergoes a condensation reaction with 4-methylbenzaldehyde in the presence of a base such as sodium hydroxide to form the corresponding Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the intermediate amine.

    Amidation: The intermediate amine is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: The compound can be reduced at the double bond to form the corresponding saturated amide.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium hydroxide or other strong bases.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of saturated amides.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

(2E)-N-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of (2E)-N-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It may inhibit key signaling pathways such as the NF-κB pathway or the MAPK pathway, leading to reduced inflammation or cancer cell growth.

Comparison with Similar Compounds

    (2E)-N-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-enamide: Similar structure but with a chlorine atom instead of a fluorine atom.

    (2E)-N-(4-bromophenyl)-3-(4-methylphenyl)prop-2-enamide: Similar structure but with a bromine atom instead of a fluorine atom.

    (2E)-N-(4-iodophenyl)-3-(4-methylphenyl)prop-2-enamide: Similar structure but with an iodine atom instead of a fluorine atom.

Uniqueness: The presence of the fluorine atom in (2E)-N-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-enamide imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chlorine, bromine, and iodine analogs. This can influence its biological activity and its suitability for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

(E)-N-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO/c1-12-2-4-13(5-3-12)6-11-16(19)18-15-9-7-14(17)8-10-15/h2-11H,1H3,(H,18,19)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNYQIDGPCSBDD-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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